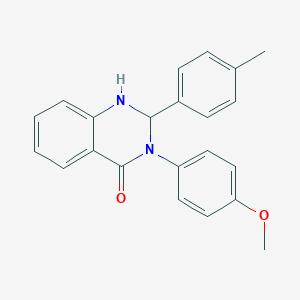![molecular formula C34H23BrN4OS B392338 phenyl[4-(4-bromophenyl)-2,4'-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]methanone](/img/structure/B392338.png)
phenyl[4-(4-bromophenyl)-2,4'-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of multiple aromatic rings and heteroatoms in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the reaction of 4-bromobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable thiadiazole precursor to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-bromophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-bromophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple aromatic rings allows it to form π-π interactions with aromatic amino acids in proteins. Additionally, the bromine atom can participate in halogen bonding, enhancing its binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl-1-phenyl-1-ethanol: This compound shares the bromophenyl group and exhibits similar biological activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a bromophenyl group, known for its neurotoxic potentials.
Uniqueness
The uniqueness of 4-(4-bromophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-ylmethanone lies in its spiro structure, which imparts distinct chemical and biological properties. The combination of phthalazine and thiadiazole rings in a single molecule is relatively rare, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C34H23BrN4OS |
|---|---|
Poids moléculaire |
615.5g/mol |
Nom IUPAC |
[4'-(4-bromophenyl)-2',4-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]-phenylmethanone |
InChI |
InChI=1S/C34H23BrN4OS/c35-26-22-20-24(21-23-26)31-29-18-10-11-19-30(29)34(38(36-31)27-14-6-2-7-15-27)39(28-16-8-3-9-17-28)37-33(41-34)32(40)25-12-4-1-5-13-25/h1-23H |
Clé InChI |
QSJPTUVWQMAERI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C3(S2)C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=CC=C7 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=NN(C3(S2)C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(3,4-dimethylphenyl)amine](/img/structure/B392255.png)
![N-(4-BROMOPHENYL)-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE](/img/structure/B392256.png)
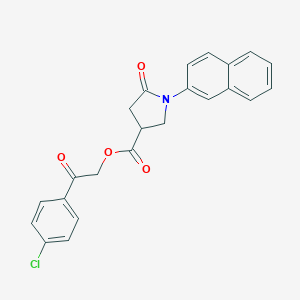
![6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B392260.png)
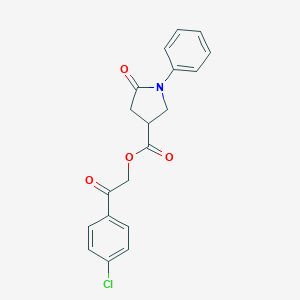
![diethyl 2-[1H-indol-3-yl(phenyl)methyl]malonate](/img/structure/B392262.png)
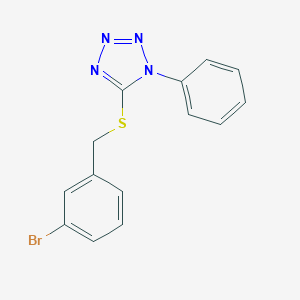
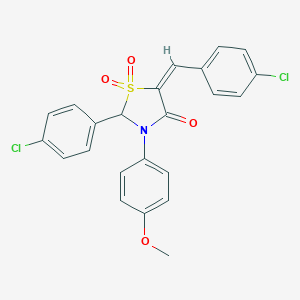
![2-(acetyloxy)-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392265.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-nitro-1,3-benzothiazol-2-yl}sulfanyl)acetamide](/img/structure/B392267.png)
![N-(4-CHLOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE](/img/structure/B392268.png)
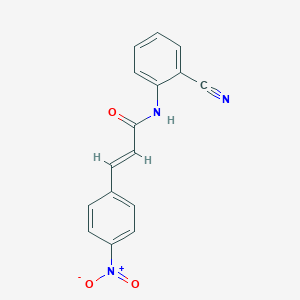
![4-(4-Methylphenyl)-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392271.png)
